rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid
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Overview
Description
rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid: is a derivative of trans-3’-Hydroxy Cotinine. It is a compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Chemical Reactions Analysis
rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the study of nicotine and related compounds.
Biology: It is used in mutagenesis research to study the effects of genetic mutations.
Medicine: It is used in cancer research to study the carcinogenic properties of nicotine derivatives.
Industry: It is used in the development of smoking-related substances and impurity reference materials.
Mechanism of Action
The mechanism of action of rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid involves its interaction with molecular targets and pathways related to nicotine metabolism. It is a metabolite of nicotine and exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmission and muscle contraction .
Comparison with Similar Compounds
rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid is similar to other nicotine metabolites, such as:
Cotinine: A primary metabolite of nicotine with a similar molecular structure.
trans-3’-Hydroxy Cotinine: The parent compound from which rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid is derived.
Nicotine-N-oxide: Another metabolite of nicotine with distinct chemical properties.
The uniqueness of rac trans-3’-Hydroxy Cotinine-3-carboxylic Acid lies in its specific molecular structure and its use as a reference standard in research .
Properties
CAS No. |
1217605-10-1 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.227 |
IUPAC Name |
5-[(2S,4R)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-13-8(3-9(14)10(13)15)6-2-7(11(16)17)5-12-4-6/h2,4-5,8-9,14H,3H2,1H3,(H,16,17)/t8-,9+/m0/s1 |
InChI Key |
ALVPIMYZTKPQTE-DTWKUNHWSA-N |
SMILES |
CN1C(CC(C1=O)O)C2=CN=CC(=C2)C(=O)O |
Synonyms |
rac trans-3-Hydroxy-1-methyl-2-pyrrolidinone-5-(3-pyridinyl)carboxylic Acid; |
Origin of Product |
United States |
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